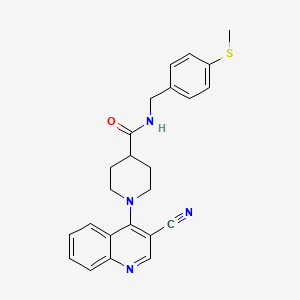![molecular formula C18H12N2O3 B2756850 6-hydroxy-2-(pyridin-3-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 618408-46-1](/img/structure/B2756850.png)
6-hydroxy-2-(pyridin-3-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-2-(pyridin-3-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly referred to as BHQ, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of BHQ is not fully understood, but it is believed to act through several pathways. BHQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BHQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BHQ has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
BHQ has been found to have several biochemical and physiological effects. In cancer cells, BHQ has been shown to induce cell cycle arrest and inhibit cell proliferation. BHQ has also been found to increase the production of reactive oxygen species, which can cause oxidative damage to cancer cells. In neurology, BHQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, BHQ has been shown to inhibit the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
One advantage of using BHQ in lab experiments is its high potency and specificity. BHQ has been found to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using BHQ is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on BHQ. One area of research is the development of BHQ analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of BHQ in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of BHQ and its potential applications in various fields.
合成法
BHQ can be synthesized through several methods, including the reaction of 3-pyridinemethanol with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an iminium ion intermediate, which is then reduced to yield BHQ. Other methods of synthesis include the reaction of 3-pyridinemethanol with isatoic anhydride in the presence of a base and the reaction of 3-pyridinemethanol with 1,2-naphthoquinone-4-sulfonic acid.
科学的研究の応用
BHQ has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, BHQ has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. In neurology, BHQ has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, BHQ has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
特性
IUPAC Name |
6-hydroxy-2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-15-7-6-14-16-12(15)4-1-5-13(16)17(22)20(18(14)23)10-11-3-2-8-19-9-11/h1-9,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNQCAIRIJQUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CN=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2-(pyridin-3-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(4-bromophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2756767.png)

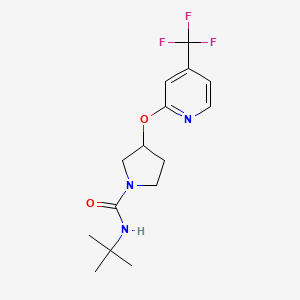
![Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2756772.png)
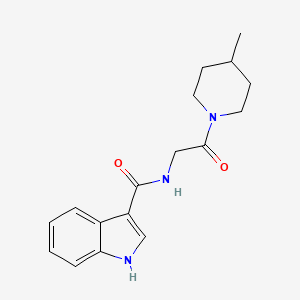
![1-{[3-(propan-2-yloxy)phenyl]carbonyl}-1H-indole-3-carbonitrile](/img/structure/B2756776.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2756777.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(trifluoromethyl)phenyl]pyrrole-2-sulfonamide](/img/structure/B2756781.png)
![7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756783.png)
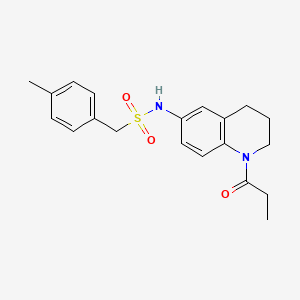
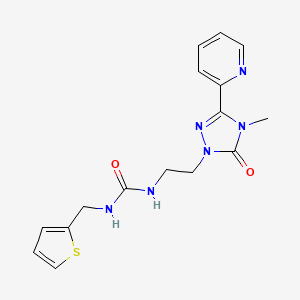
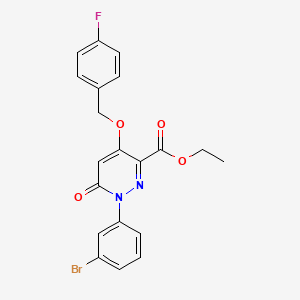
![1-((2-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2756787.png)
